molecular formula C12H15NOS B13530044 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine

Cat. No.: B13530044
M. Wt: 221.32 g/mol
InChI Key: AETWWLCCPJELAV-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is a chemical compound that features a unique structure combining an azetidine ring with a 2,3-dihydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with azetidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions. The specific steps may vary, but a common approach involves the formation of an intermediate, which is then converted to the final product through a series of chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is unique due to its combination of the azetidine ring and the 2,3-dihydrobenzo[b]thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

The compound 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Dihydrobenzo[b]thiophene : The initial step typically involves the synthesis of 2,3-dihydrobenzo[b]thiophene, which can be achieved through various methods such as photolysis or cyclization reactions.
  • Methoxylation : The introduction of a methoxy group at the 3-position is crucial for enhancing the compound's biological activity.
  • Azetidine Formation : The final step involves the cyclization to form the azetidine ring, which is essential for the compound's pharmacological properties.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from benzo[b]thiophene have shown cytotoxic effects against various cancer cell lines. For instance, studies have indicated that benzothiophene derivatives can inhibit cell proliferation in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity by disrupting bacterial cell membranes and inhibiting growth .
  • Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, such as squalene synthase and xanthine oxidase, suggesting a potential role in cholesterol regulation and gout treatment .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various benzothiophene derivatives found that modifications at specific positions significantly enhanced their activity against cancer cells. The introduction of methoxy groups was particularly noted for improving solubility and bioavailability .
  • Antimicrobial Mechanism : Research focused on the mechanism of action revealed that certain benzothiophene derivatives could induce apoptosis in bacterial cells through membrane disruption. This was evidenced by fluorescence microscopy and electron microscopy techniques .
  • In Vivo Studies : Animal model studies have shown that compounds structurally related to this compound exhibit significant anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Data Table

The following table summarizes key biological activities associated with compounds similar to this compound:

Biological ActivityCompound TypeIC50/ED50 ValuesReference
CytotoxicityBenzothiophene DerivativesIC50 = 15 nM (HepG2)
AntimicrobialBenzothiophene DerivativesEffective against E. coli
Enzyme InhibitionSqualene Synthase InhibitorIC50 = 72.4 µM
Anti-inflammatoryVarious DerivativesSignificant reduction

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzothiophen-3-ylmethoxy)azetidine

InChI

InChI=1S/C12H15NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,9-10,13H,5-8H2

InChI Key

AETWWLCCPJELAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2CSC3=CC=CC=C23

Origin of Product

United States

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